molecular formula C19H18O10 B1247027 Xanthohypericoside

Xanthohypericoside

Cat. No.: B1247027
M. Wt: 406.3 g/mol
InChI Key: OLSIDIOXSGLGDA-LQDZTQBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthohypericoside is a xanthone glucoside first isolated and characterized from Hypericum annulatum in 2000 . Structurally, it consists of a xanthone core (a tricyclic aromatic system with oxygenated substituents) linked to a glucose moiety. This compound has drawn attention for its neuroprotective and anti-inflammatory properties, as demonstrated in studies using PC-12 cells and LPS-induced neuroinflammation models . Its isolation from Hypericum species aligns with the genus’s reputation for bioactive phenolic metabolites.

Properties

Molecular Formula

C19H18O10

Molecular Weight

406.3 g/mol

IUPAC Name

1,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C19H18O10/c20-6-13-16(24)17(25)18(26)19(29-13)27-8-4-10(22)14-12(5-8)28-11-2-1-7(21)3-9(11)15(14)23/h1-5,13,16-22,24-26H,6H2/t13-,16-,17+,18-,19-/m1/s1

InChI Key

OLSIDIOXSGLGDA-LQDZTQBFSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

xanthohypericoside

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Xanthohypericoside belongs to the xanthone glucoside family, which shares a common xanthone backbone but varies in substituents, glycosylation patterns, and biological activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Source Structural Features Biological Activities Key Data (IC₅₀ or EC₅₀) References
This compound Hypericum annulatum Xanthone core + glucose at C-1 Neuroprotective, anti-inflammatory 3.84 ± 0.15 μM (LPS inhibition)
Patuloside A Hypericum patulum Xanthone core + glucose at C-3 Antioxidant, mild cytotoxic activity Not reported
Hyperelatone 126 Hypericum elatoides Xanthone core + hydroxyl and methoxy groups Neuroprotective, anti-inflammatory 0.75 ± 0.02 μM (LPS inhibition)
10uiside A Hypericum elatoides Xanthone core + unique glycosylation pattern Moderate neuroprotection 1.39 ± 0.03 μM (LPS inhibition)
Hyperoside Crataegus spp. Flavonoid glucoside (quercetin-3-O-galactoside) Antioxidant, cardioprotective 12.5 μM (ROS inhibition)

Structural Differences and Implications

Glycosylation Position : this compound’s glucose moiety at C-1 distinguishes it from patuloside A (C-3 glycosylation), which may influence membrane permeability and target binding .

Substituent Groups : Hyperelatone 126 lacks glycosylation but contains hydroxyl and methoxy groups, enhancing its lipophilicity and potency in neuroprotection (IC₅₀ = 0.75 μM vs. This compound’s 3.84 μM) .

Functional Differences

  • Neuroprotection : this compound and hyperelatones (126, 127) enhance PC-12 cell viability, but hyperelatone 126 is 5× more potent, likely due to its substituent-driven affinity for inflammatory mediators .
  • Anti-inflammatory Action : this compound suppresses LPS-induced inflammation without cytotoxicity, whereas patuloside A shows weaker activity, highlighting the role of glycosylation position in efficacy .
  • Antioxidant Capacity: Hyperoside, a flavonoid glucoside, outperforms this compound in ROS scavenging, suggesting divergent structure-activity relationships between xanthones and flavonoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.